1-(Oxiran-2-ylmethyl)piperidine

説明

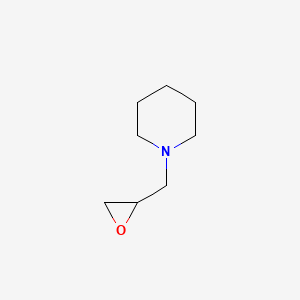

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(oxiran-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYRPOYJRRHHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496521 | |

| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4945-53-3 | |

| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxiran 2 Ylmethyl Piperidine

Direct Synthesis Routes

Direct synthesis routes offer the most straightforward approaches to 1-(oxiran-2-ylmethyl)piperidine, typically involving the formation of a new carbon-nitrogen bond between the piperidine (B6355638) ring and an epoxide-containing fragment.

Nucleophilic Alkylation of Piperidine with Epoxide Precursors

The most common direct synthesis involves the nucleophilic alkylation of piperidine. In this reaction, the secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic epoxide precursor. This method is favored for its relative simplicity and the availability of starting materials.

A primary and widely employed method for synthesizing this compound is the reaction between piperidine and epichlorohydrin (B41342). This reaction is a classic example of nucleophilic substitution. The process generally occurs in two conceptual steps:

Nucleophilic Attack and Ring Opening: The nitrogen atom of piperidine attacks one of the carbon atoms of the epoxide ring in epichlorohydrin, or more commonly, the primary carbon bearing the chlorine atom. This results in the formation of a chlorohydrin intermediate, 1-chloro-3-(piperidin-1-yl)propan-2-ol.

Intramolecular Cyclization (Epoxidation): In the presence of a base (such as sodium hydroxide), the hydroxyl group of the intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis, displacing the chloride ion to form the new epoxide ring, yielding the final product, this compound.

The mode of nucleophilic addition to epichlorohydrin and related species is a well-studied area of organic chemistry. acs.org The reaction conditions, such as the choice of solvent and base, can be optimized to maximize the yield and purity of the desired product. researchgate.netechemi.com

Table 1: Representative Reaction Conditions for N-Alkylation of Piperidine This table illustrates general conditions for piperidine alkylation, which are applicable to the reaction with epichlorohydrin.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Reference |

| Piperidine | Alkyl Bromide/Iodide | None/KHCO₃ | Acetonitrile | Room Temp to 70°C | researchgate.net |

| Piperidine | Benzyl Chloride | K₂CO₃ | Ethanol | 80°C (Microwave) | echemi.com |

An alternative, though less direct, conceptual approach involves the use of allyl glycidyl (B131873) ether. Allyl glycidyl ether itself can be synthesized from allyl alcohol and epichlorohydrin. nih.govgoogle.com In a potential synthesis of the target compound, piperidine could react with allyl glycidyl ether via a nucleophilic ring-opening of the epoxide. This would yield 1-(allyloxy)-3-(piperidin-1-yl)propan-2-ol. Subsequent chemical manipulation would be required to remove the allyl group and reform an epoxide, making this route more complex than using epichlorohydrin directly.

A related synthesis has been reported for producing a derivative, 1-allyl-1-(oxiran-2-ylmethyl)piperidinium bromide, which is a quaternary ammonium (B1175870) salt. researchgate.netresearchgate.net This procedure involves the reaction of piperidine with epichlorohydrin, followed by allylation. researchgate.netresearchgate.net

Table 2: Synthesis of Allyl Glycidyl Ether Precursor Data from a patented synthesis method.

| Reactant 1 | Reactant 2 | Catalyst | Reaction | Temperature | Reference |

| Allyl Alcohol | Epichlorohydrin | Solid Acid (e.g., Zinc Perchlorate) | Ring-opening | 60-130°C | google.com |

| Allyl Chlorohydrin | Sodium Hydroxide (B78521) | - | Ring-closing | 30-60°C | google.com |

Intramolecular Cyclization and Epoxide Formation

Intramolecular cyclization represents a powerful strategy for forming heterocyclic rings like piperidine. nih.govresearchgate.net In the context of synthesizing this compound, this strategy is most relevant to the final ring-closing step of the epichlorohydrin route, as described in section 2.1.1.1. The formation of the epoxide from the 1-chloro-3-(piperidin-1-yl)propan-2-ol intermediate is a classic example of an intramolecular SN2 reaction.

More advanced intramolecular cyclizations, such as those involving radical-mediated processes or nitrone cycloadditions, are used to create complex piperidine structures, often with high stereocontrol. researchgate.netnih.govrsc.org For instance, a nitrone prepared from a suitable aldehyde and hydroxylamine (B1172632) can undergo intramolecular cycloaddition to form a bicyclic system, which can then be reductively cleaved to afford a substituted piperidine. nih.gov While not a direct route to the title compound, these methods highlight the versatility of cyclization strategies in piperidine synthesis. nih.govorganic-chemistry.org

Advanced and Stereoselective Synthetic Considerations

Creating specific stereoisomers of this compound requires advanced synthetic methods that can control the three-dimensional arrangement of atoms at the chiral centers.

Chiral Piperidine Epoxides and Enantioselective Approaches

The synthesis of enantiomerically pure or enriched chiral piperidine epoxides is of significant interest due to the prevalence of chiral piperidines in pharmaceuticals. nih.gov Achieving stereoselectivity can be approached in several ways: using a chiral starting material, employing a chiral auxiliary, or utilizing a chiral catalyst.

Enantioselective Catalysis: Modern synthetic chemistry offers powerful catalytic methods for asymmetric synthesis. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govorganic-chemistry.org Similarly, enantioselective intramolecular cyclizations catalyzed by chiral phosphoric acids can yield functionalized chiral piperidines with high enantiomeric excess (ee). umich.edu These methods could potentially be adapted to create a chiral piperidine core onto which the oxiran-2-ylmethyl moiety is installed.

Chiral Pool Synthesis: Another strategy involves starting with a readily available chiral molecule, such as an amino acid. L-serine, for instance, has been used as a chiral precursor to create organozinc reagents for the synthesis of 2,6-disubstituted piperidines via reductive cyclization. whiterose.ac.uk

Stereoselective Cyclizations: Intramolecular reactions are often highly stereoselective. The intramolecular cycloaddition of a nitrone, for example, proceeded stereoselectively to yield an oxazabicyclo[2.2.1]heptane, which was then converted into a chiral piperidine derivative. nih.gov Other stereoselective approaches include oxidative carbon-hydrogen bond functionalizations of enamides to form piperidine structures with excellent stereocontrol. rsc.org These advanced strategies provide access to specific isomers of complex piperidine-containing molecules. nih.govacs.orgrsc.org

Table 3: Example of Enantioselective Piperidine Synthesis via Intramolecular Cyclization This table shows results for a chiral phosphoric acid-catalyzed synthesis of functionalized piperidines, demonstrating the potential for high enantioselectivity.

| Entry | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 8 | 24 | 74 | 88 | umich.edu |

| 9 | 48 | 62 | 95 | umich.edu |

Integration of Biocatalytic and Electrocatalytic Methodologies in Piperidine Functionalization

The convergence of biocatalysis and electrocatalysis represents a burgeoning frontier in chemical synthesis, offering sustainable and efficient pathways for complex molecule construction. manchester.ac.ukmanchester.ac.ukrsc.org This integrated approach harnesses the high selectivity of enzymes and the versatile redox capabilities of electrochemistry to forge novel synthetic routes under mild, environmentally benign conditions. manchester.ac.ukresearchgate.net The application of this synergistic strategy to the functionalization of the piperidine scaffold is particularly significant, as it provides innovative solutions for derivatizing these ubiquitous saturated heterocycles, which are prevalent in pharmaceuticals. chemistryviews.orgnih.gov

Traditionally, the derivatization of saturated molecules like piperidine has been challenging compared to their flat, aromatic counterparts. nih.gov However, recent research demonstrates that combining robust biocatalytic C-H oxidation with electrocatalytic cross-coupling reactions can create a powerful and modular platform for the enantioselective and diastereoselective functionalization of piperidines. chemistryviews.orgnih.gov This strategy is analogous to the well-established electrophilic aromatic substitution followed by palladium-catalyzed cross-couplings used for aromatic systems, effectively streamlining the synthesis of complex three-dimensional molecules. nih.gov

A key approach involves an initial enzymatic C-H oxidation step to introduce a hydroxyl group onto the piperidine ring with high regio- and stereoselectivity. chemistryviews.org This biocatalytic hydroxylation transforms inexpensive piperidine precursors into valuable chiral intermediates. Following this, modern electrocatalytic methods, such as nickel-electrocatalytic decarboxylative cross-coupling, are employed to couple these hydroxylated piperidines with other molecular fragments, like aryl iodides. chemistryviews.org This two-step, one-pot sequence allows for the rapid and modular assembly of highly complex and valuable piperidine derivatives. chemistryviews.org

The research in this area has highlighted several key enzymes and electrocatalytic systems. Hydroxylases are crucial for the initial C-H activation step, while various electro-redox systems can be used for the subsequent functionalization. researchgate.netchemistryviews.org This integrated approach not only provides access to novel chemical space but also aligns with the principles of green chemistry by utilizing renewable energy for redox transformations and avoiding harsh reagents or precious metals. manchester.ac.ukchemistryviews.org

Research Findings on Integrated Catalysis for Piperidine Functionalization

| Catalytic Step | Method | Key Features | Example Application | Ref |

|---|---|---|---|---|

| Step 1: Oxidation | Biocatalytic C-H Oxidation | Utilizes hydroxylase enzymes (e.g., trans-4-proline hydroxylase, engineered P4H, ectoine (B1671093) 5-hydroxylase) for regio- and enantioselective hydroxylation of piperidine carboxylates. | Introduction of hydroxyl groups into inexpensive 2- and 3-carboxylated piperidines. | chemistryviews.org |

| Step 2: Coupling | Ni-Electrocatalytic Cross-Coupling | Employs nickel catalysis driven by electricity for decarboxylative cross-coupling of the hydroxylated intermediates with aryl iodides. | Chemoselective coupling of hydroxypiperidines with various aryl iodides to form complex derivatives. | chemistryviews.org |

| Integrated System | Electro-Biocatalysis | Combines TEMPO-mediated electro-oxidation of alcohols with enzymatic reductive amination in a single aqueous medium. | Amine alkylation by coupling primary and secondary alcohols with various amines. | manchester.ac.ukmanchester.ac.uk |

Enzymes in Piperidine Hydroxylation

| Enzyme | Substrate | Outcome | Ref |

|---|---|---|---|

| trans-4-proline hydroxylase (trans-P4H) | 2-Carboxylated piperidines | Catalyzes C-H oxidation to introduce hydroxyl groups. | chemistryviews.org |

| Engineered proline-4-hydroxylase (P4H810) | 2-Carboxylated piperidines | Provides access to hydroxylated intermediates. | chemistryviews.org |

| Ectoine 5-hydroxylase (SaEctD) | 3-Carboxylated piperidines | First example of an enzyme found to catalyze the hydroxylation of this substrate class. | chemistryviews.org |

Chemical Reactivity and Mechanistic Investigations of the 1 Oxiran 2 Ylmethyl Piperidine System

Epoxide Ring-Opening Reactions: Fundamental Pathways

The strained three-membered ring of 1-(oxiran-2-ylmethyl)piperidine makes it an excellent electrophile, susceptible to ring-opening reactions when treated with a variety of nucleophiles. researchgate.netthieme-connect.de These reactions are fundamental to the synthesis of more complex molecules, particularly those with a 1,2-difunctionalized pattern. thieme-connect.de The inherent reactivity of the epoxide is further influenced by the presence of the adjacent piperidine (B6355638) ring, which plays a crucial role in the catalytic activity and regioselectivity of the ring-scission process.

Nucleophile-Mediated Ring Opening

The reaction of this compound with nucleophiles is a classic example of nucleophilic addition to an epoxide. semanticscholar.org Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to its opening. masterorganicchemistry.com The presence of the basic nitrogen atom within the piperidine moiety can have an anchimeric (neighboring group participation) effect, potentially catalyzing the reaction without the need for an external catalyst. preprints.org

A significant application of the ring-opening of this compound is the synthesis of vicinal aminoalcohols. preprints.orgiwu.edu These compounds, which contain an amino group and a hydroxyl group on adjacent carbon atoms, are important structural motifs in many biologically active molecules. iwu.edunih.gov The reaction of this compound with water or hydroxide (B78521) ions as the nucleophile leads to the formation of a diol, specifically 1-(piperidin-1-yl)propane-2,3-diol.

In a broader context, the reaction with various oxygen-containing nucleophiles can generate a range of polyhydroxylated derivatives. For instance, using alcohols as nucleophiles results in the formation of ether-alcohols. These reactions are typically carried out under conditions that favor nucleophilic attack on the epoxide ring, often with acid or base catalysis to enhance the reactivity of the nucleophile or the epoxide, respectively.

The versatility of this compound as a synthetic intermediate is highlighted by its reactions with a wide array of heteroatomic nucleophiles. researchgate.net This allows for the introduction of various functional groups, leading to a diverse set of substituted aminoalcohols.

Nitrogen, sulfur, and halogen-containing nucleophiles have all been successfully employed in the ring-opening of epoxides. researchgate.net For example, the reaction of this compound with amines or azides introduces a second nitrogen-containing functional group. A notable example is the reaction with 1,2,4-triazole (B32235) derivatives, which proceeds to yield vicinal aminoalcohols containing a 1,2,4-triazole ring. preprints.org

Thiol-epoxy "click" chemistry, a robust and efficient method for forming carbon-sulfur bonds, has been applied to this compound. preprints.org The reaction with thiols leads to the formation of vicinal aminoalcohols with a thioether linkage. preprints.org These reactions are often highly regioselective and can be performed under mild, catalyst-free conditions. preprints.org

The table below summarizes the outcomes of reactions between this compound and various heteroatomic nucleophiles.

| Nucleophile | Product Class | Reaction Conditions | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives | Vicinal aminoalcohols with a 1,2,4-triazole ring | 50 °C, 4 hours, catalyst-free | preprints.org |

| Thiols | Vicinal aminoalcohols with a thioether bridge | Catalyst-free, often in polar solvents | preprints.org |

| Amines | Diaminoalcohols | Varies, often with heating | iwu.edu |

| Azides (e.g., Sodium Azide) | Azido-alcohols | Aqueous media | semanticscholar.org |

Regioselectivity and Stereocontrol in Epoxide Scission

The regioselectivity of the epoxide ring-opening reaction—that is, which of the two epoxide carbons is attacked by the nucleophile—is a critical aspect of the synthetic utility of this compound. The outcome is largely governed by electronic and steric factors, as well as the reaction conditions.

The ring-opening of α-aminoepoxides, such as this compound, generally follows Krasusky's rule. This rule states that the nucleophilic attack preferentially occurs at the carbon atom of the epoxide ring that is more distant from the amino group (the C3 carbon in this case). This regioselectivity is observed in the reactions of this compound with various nucleophiles, including 1,2,4-triazoles. preprints.org The reaction is reported to be regiospecific, indicating a strong preference for one constitutional isomer over the other. preprints.org

The underlying reason for this regioselectivity in basic or neutral media is often attributed to steric hindrance. The piperidine group is sterically more demanding than the hydrogen atom on the other epoxide carbon, directing the nucleophile to the less hindered site. masterorganicchemistry.com The intramolecular catalytic effect of the basic nitrogen in this compound also plays a role in this regiospecific opening. preprints.org

The table below illustrates the regioselectivity observed in the ring-opening of this compound.

| Nucleophile | Major Product | Regioselectivity Rule | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives | 1-((4,5-disubstituted-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | Krasusky's Rule | preprints.org |

| General basic nucleophiles | Attack at the least substituted carbon | SN2-like mechanism | masterorganicchemistry.com |

While Krasusky's rule provides a general guideline, the conformation of the this compound molecule can also influence the regioselectivity of the ring-opening reaction. The piperidine ring can exist in different conformations, such as chair and twist forms, which can affect the steric environment around the epoxide ring. rsc.org

The orientation of the substituent on the piperidine ring (the oxiran-2-ylmethyl group) can be either axial or equatorial. Infrared spectral and dipole moment measurements on related piperazine (B1678402) systems suggest a preference for the equatorial position for N-H groups, which is similar to piperidine. rsc.org However, the conformational preferences of 2-substituted piperazines have shown a preference for the axial conformation, which can be stabilized by intramolecular hydrogen bonding in some cases. nih.gov

While specific studies on the conformational analysis of this compound and its direct impact on regioselectivity are not extensively detailed in the provided search results, it is a recognized principle that the three-dimensional structure of a molecule can lead to regiodivergent outcomes. The relative stability of different conformers and the transition states leading to the two possible regioisomeric products can be influenced by subtle changes in the reaction conditions or the structure of the nucleophile. For instance, in related systems, the conformational preferences of piperazine rings have been shown to control binding in pharmaceutically relevant cases. nih.gov Further computational and experimental studies would be beneficial to fully elucidate the role of molecular conformation in the reactivity of this compound.

Intrinsic Catalysis and Proximal Group Effects

Anchimeric Assistance by the Basic Nitrogen of the Piperidine Ring

The reaction of this compound with various nucleophiles is significantly influenced by the presence of the basic nitrogen atom within the piperidine ring. This nitrogen atom provides anchimeric assistance, also known as neighboring group participation, which facilitates the ring-opening of the epoxide. This intramolecular catalytic effect allows the reaction to proceed regiospecifically and often without the need for an external catalyst. mdpi.comarkat-usa.org

The nitrogen atom, through its lone pair of electrons, can attack the adjacent carbon of the oxirane ring, leading to the formation of a strained, transient aziridinium (B1262131) intermediate. This intramolecular cyclization is followed by the nucleophilic attack on one of the carbon atoms of the aziridinium ring, resulting in the ring-opened product. This mechanism is particularly evident in reactions where an electron-rich group is vicinal to a hydroxyl group, leading to rearrangements. arkat-usa.org The formation of such intermediates is crucial in ring-expansion reactions of cyclic β-amino-alcohols when treated with reagents like diethylaminosulfur trifluoride (DAST). arkat-usa.org

This intrinsic catalysis ensures that the oxirane ring opens in a controlled manner, following Krasusky's rule, which dictates that the nucleophile attacks the less substituted carbon of the epoxide ring. mdpi.com This regioselectivity is a key feature of the reactivity of this compound and related compounds.

"Click Chemistry" Paradigm in this compound Transformations

The concept of "click chemistry," introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgchempep.comalliedacademies.org The reactions of this compound, particularly with thiols and triazoles, align well with this paradigm due to their efficiency and selectivity. mdpi.commedchem101.com

Thiol-Epoxy Reaction Kinetics and Selectivity

The thiol-epoxy reaction is a prime example of a "click" reaction, characterized by its fast rate, high selectivity, and mild reaction conditions. alliedacademies.orgmagtech.com.cn In the context of this compound, the reaction with thiols proceeds readily to form vicinal amino alcohols containing a thioether fragment. mdpi.com The inherent basicity of the piperidine nitrogen acts as an internal catalyst, promoting the ring-opening of the epoxide by the thiol nucleophile. mdpi.commagtech.com.cn

The kinetics of thiol-epoxy reactions are generally favorable, with high conversions achieved in relatively short timeframes. rsc.org The rate of reaction can be influenced by the nature of the substituents on both the thiol and the epoxide. Thiols with electron-donating groups and epoxides with electron-withdrawing groups tend to be more reactive. magtech.com.cn The reaction is also highly regioselective, with the thiol preferentially attacking the less hindered carbon of the epoxide ring, a characteristic feature of click reactions. nih.gov

Reactivity with 1,2,4-Triazole Derivatives for Novel Conjugates

The reaction of this compound with 1,2,4-triazole derivatives exemplifies the principles of click chemistry to generate novel conjugates. mdpi.com 1,2,4-Triazoles are a class of heterocyclic compounds with a wide range of biological activities and are valuable building blocks in medicinal chemistry. researchgate.netnih.govfarmaciajournal.comijsr.net

The synthesis of vicinal amino alcohols containing a 1,2,4-triazole ring has been successfully achieved through the reaction of this compound with various substituted 1,2,4-triazoles. mdpi.com This reaction proceeds without an external catalyst due to the anchimeric assistance of the piperidine nitrogen, leading to a regiospecific opening of the oxirane ring. mdpi.com The nucleophilic attack can occur at different nitrogen atoms of the triazole ring, potentially leading to a mixture of isomers. For instance, reactions with 3-mono- and 3,5-disubstituted 1,2,4-triazoles can proceed at the N1 and N2 positions of the triazole ring. pleiades.online

The resulting conjugates, which combine the piperidine, amino alcohol, and triazole moieties, are of interest for the development of new bioactive compounds. mdpi.comnih.gov The straightforward and efficient nature of this "click" reaction makes it a valuable tool for creating libraries of such compounds for further investigation.

Derivatization Strategies for Enhanced Functionality

Covalent Modification and Functional Group Interconversion on the Piperidine-Epoxide Scaffold

The this compound scaffold offers multiple sites for covalent modification and functional group interconversion, allowing for the synthesis of a diverse range of derivatives. researchgate.netdoi.org The piperidine ring, the epoxide (or its ring-opened product), and the methylene (B1212753) linker can all be subjected to further chemical transformations.

The secondary amine of the piperidine ring can be alkylated, acylated, or participate in other nitrogen-centered reactions. The hydroxyl group, formed after the ring-opening of the epoxide, can be esterified, etherified, or oxidized. nih.gov The thioether linkage resulting from the thiol-epoxy reaction can also be modified, for example, through oxidation to sulfoxides or sulfones. nih.gov

These derivatization strategies are crucial for fine-tuning the properties of the molecule, such as its solubility, lipophilicity, and biological activity. By systematically modifying the scaffold, it is possible to explore the structure-activity relationships and optimize the compound for a specific application. researchgate.netnih.gov The development of efficient and selective methods for these transformations is an active area of research.

Synthesis of Advanced Intermediates and Precursors

The strategic functionalization of this compound serves as a cornerstone for the synthesis of a diverse array of advanced intermediates and precursors. The inherent reactivity of the strained oxirane ring provides a versatile platform for introducing a variety of functional groups through nucleophilic ring-opening reactions. This approach allows for the generation of more complex molecular architectures, which are valuable building blocks in the development of novel compounds. The regioselective attack of nucleophiles on the less sterically hindered carbon of the epoxide ring is a key feature of these transformations, leading to the formation of specific isomers of substituted piperidines.

The primary route for the elaboration of this compound into advanced intermediates involves the nucleophilic addition to the epoxide ring. This process alleviates the ring strain of the three-membered heterocycle and results in the formation of a new carbon-nucleophile bond and a hydroxyl group. The resulting products, typically β-amino alcohols and their derivatives, are themselves valuable precursors for further synthetic manipulations.

A range of nucleophiles can be employed to open the oxirane ring of this compound, leading to a variety of functionalized piperidine intermediates. Common nucleophiles include amines, alcohols, and thiols, each introducing a distinct functional moiety into the molecule. The choice of nucleophile is dictated by the desired functionality in the final advanced intermediate.

For instance, the reaction with primary or secondary amines yields 1,2-diamine derivatives. These diamino compounds are significant precursors in their own right, often utilized in the synthesis of ligands for metal catalysts and as key components in the construction of more complex heterocyclic systems. Similarly, the reaction with alcohols or alkoxides leads to the formation of ether-alcohol intermediates. These compounds can serve as precursors for molecules with tailored solubility and polarity profiles.

The conditions for these ring-opening reactions are typically mild, often proceeding at ambient or slightly elevated temperatures. The choice of solvent and the potential use of a catalyst can influence the reaction rate and selectivity. Lewis acids, for example, can be employed to activate the epoxide ring towards nucleophilic attack, particularly for less reactive nucleophiles.

The resulting advanced intermediates, characterized by the presence of a hydroxyl group and a newly introduced functional group, offer multiple handles for subsequent chemical transformations. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the newly introduced nucleophilic group can participate in a variety of coupling reactions. This multi-faceted reactivity underscores the utility of this compound as a versatile starting material for the synthesis of a broad spectrum of advanced intermediates and precursors.

Table of Synthesized Intermediates from this compound

| Precursor Name | Molecular Formula | Nucleophile | Reaction Conditions | Potential Applications |

| 1-(Piperidin-1-yl)-3-(alkylamino)propan-2-ol | C₉H₂₀N₂O (for methylamine) | Primary Amine | Varies (e.g., neat, in solvent) | Precursor for diamine ligands, building block for complex heterocycles |

| 1-(Piperidin-1-yl)-3-(dialkylamino)propan-2-ol | C₁₁H₂₄N₂O (for dimethylamine) | Secondary Amine | Varies (e.g., neat, in solvent) | Precursor for chelating agents, building block for pharmaceuticals |

| 1-Alkoxy-3-(piperidin-1-yl)propan-2-ol | C₁₀H₂₁NO₂ (for methanol) | Alcohol/Alkoxide | Acid or base catalysis | Precursor for functionalized ethers with tailored properties |

| 1-(Piperidin-1-yl)-3-(arylthio)propan-2-ol | C₁₄H₂₁NOS (for thiophenol) | Thiol/Thiolate | Base catalysis | Intermediate for sulfur-containing compounds |

Applications of 1 Oxiran 2 Ylmethyl Piperidine in Advanced Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The bifunctional nature of 1-(Oxiran-2-ylmethyl)piperidine, containing both a nucleophilic tertiary amine and an electrophilic epoxide ring, makes it an ideal starting material for the synthesis of more complex molecules. The piperidine (B6355638) moiety offers a rigid scaffold, while the oxirane ring provides a site for various ring-opening reactions, leading to a diverse array of substituted products.

Scaffolding for Aminoalcohol Libraries

This compound is a recognized precursor for the synthesis of aminoalcohols. cymitquimica.com The reaction of the epoxide ring with various nucleophiles, particularly amines, leads to the formation of 1,2-aminoalcohols. This reaction is a cornerstone in the generation of aminoalcohol libraries, which are of significant interest in medicinal chemistry and catalyst development.

The general reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the oxirane ring, resulting in the opening of the three-membered ring and the formation of a new carbon-nitrogen bond and a hydroxyl group on the adjacent carbon. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile. By employing a diverse range of primary and secondary amines as nucleophiles, a library of structurally distinct aminoalcohols can be synthesized from this single precursor.

Table 1: Representative Amines for the Synthesis of Aminoalcohol Libraries from this compound

| Amine Type | Example | Resulting Aminoalcohol Substructure |

| Primary Aliphatic Amine | Propylamine | N-propyl-1-(piperidin-1-yl)propan-2-ol |

| Secondary Aliphatic Amine | Diethylamine | N,N-diethyl-1-(piperidin-1-yl)propan-2-ol |

| Primary Aromatic Amine | Aniline (B41778) | 1-phenylamino-3-(piperidin-1-yl)propan-2-ol |

| Cyclic Secondary Amine | Morpholine | 1-(morpholino)-3-(piperidin-1-yl)propan-2-ol |

Precursors for Novel Oxirane-Derived Heterocycles (e.g., 2-oxopyrrolidines, benzoxazinones)

Beyond the synthesis of aminoalcohols, this compound has been identified as a potential precursor for the synthesis of other novel heterocyclic compounds, such as 2-oxopyrrolidines and benzoxazinones. cymitquimica.com While specific literature detailing these transformations from this compound is not extensively available, the proposed syntheses are based on established chemical principles.

The synthesis of a 2-oxopyrrolidine derivative could theoretically be achieved through a multi-step sequence starting with the ring-opening of the epoxide by a suitable nucleophile, followed by functional group manipulations and subsequent intramolecular cyclization to form the five-membered lactam ring.

Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of a benzoxazinone (B8607429) derivative from this compound would likely involve a reaction with an ortho-substituted aniline derivative, such as anthranilic acid or a related compound, leading to the formation of the characteristic fused ring system.

Development of Functional Materials

The reactivity of the oxirane ring in this compound also lends itself to applications in materials science, particularly in the synthesis of polymers and the design of functional ionic liquids.

Polymer Synthesis and Property Modulation

This compound can be considered a functional monomer for polymerization reactions. cymitquimica.com The epoxide group can undergo ring-opening polymerization, either initiated by cationic or anionic catalysts, to produce polyethers with pendant piperidine moieties. The presence of the piperidine ring in the polymer backbone can significantly influence the material's properties, such as its thermal stability, solubility, and ability to coordinate with metal ions.

Furthermore, this compound can be used as a comonomer in copolymerization reactions with other epoxides or monomers. This allows for the fine-tuning of the resulting polymer's properties by varying the ratio of the comonomers. The incorporation of the piperidine unit can introduce basicity, hydrophilicity, and potential for post-polymerization modification, thereby expanding the functional space of the resulting materials.

Integration into Ionic Liquid Architectures for Tunable Functionality

Ionic liquids, which are salts with melting points below 100 °C, have gained significant attention as designer solvents and functional materials. The piperidine scaffold of this compound can be quaternized to form piperidinium-based ionic liquids.

A study has demonstrated the synthesis of novel ionic liquids from a derivative of this compound. Specifically, 1-allyl-1-(oxiran-2-ylmethyl)piperidinium bromide was synthesized and used as a precursor for a series of ionic liquids through anion exchange. These ionic liquids, possessing a reactive epoxy group on the cation, exhibit interesting thermal properties and have potential applications as precursors for functional carbon materials.

Table 2: Examples of Anions for the Synthesis of Piperidinium-Based Ionic Liquids

| Anion | Resulting Ionic Liquid Name (example) | Potential Properties |

| Bromide (Br⁻) | 1-allyl-1-(oxiran-2-ylmethyl)piperidinium bromide | Solid precursor |

| Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | 1-allyl-1-(oxiran-2-ylmethyl)piperidinium bis(trifluoromethylsulfonyl)imide | Enhanced thermal stability |

| Dicyanamide ([N(CN)₂]⁻) | 1-allyl-1-(oxiran-2-ylmethyl)piperidinium dicyanamide | Lower viscosity |

Role in Diversifying Medicinal Chemistry Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The ability to functionalize the piperidine core of this compound through its epoxide ring offers a powerful strategy for diversifying medicinal chemistry scaffolds.

The ring-opening of the epoxide with a wide range of nucleophiles, including amines, thiols, and azides, can generate a multitude of new chemical entities. Each of these products retains the piperidine core while introducing new functional groups and stereocenters. This diversification is crucial in the search for new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of chiral aminoalcohols from this compound can lead to compounds with potential applications as beta-blockers, antiviral agents, or other therapeutic agents. The introduction of different substituents via the ring-opening reaction allows for the exploration of the structure-activity relationship (SAR) in a systematic manner, which is a fundamental aspect of modern drug discovery.

Contribution to Piperidine-Containing Therapeutic Agent Design

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates. nih.govwikipedia.org Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for appending other pharmacophoric groups. nih.govnih.gov this compound emerges as a particularly valuable building block in this context due to the presence of a reactive epoxide ring attached to the piperidine core. cymitquimica.com

The primary contribution of this compound to therapeutic agent design lies in its utility as a synthon for creating β-amino alcohols. The strained three-membered epoxide ring readily undergoes nucleophilic ring-opening reactions with a wide array of nucleophiles, including phenols, amines, and thiols. This reaction forges a stable 2-hydroxy-1,3-propylene linker between the piperidine moiety and another functional group, a structural motif common in many biologically active compounds, particularly in cardiovascular and neurological drug classes.

Researchers leverage this reactivity to synthesize libraries of novel piperidine-containing molecules. By reacting this compound with diverse sets of nucleophiles, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a potential drug series. For instance, reaction with various substituted phenols can lead to analogs of β-adrenergic receptor blockers (beta-blockers), where the resulting ether-linked propanolamine (B44665) structure is critical for activity. Similarly, reactions with primary or secondary amines can generate diamine structures that are explored for their potential as enzyme inhibitors or receptor modulators. nih.gov

The table below illustrates the versatility of the epoxide ring-opening reaction for generating diverse molecular scaffolds from this compound, which are foundational for designing new therapeutic agents.

| Reactant Nucleophile | General Structure of Product | Potential Therapeutic Area |

|---|---|---|

| Phenol (Ar-OH) | 1-(3-(Aryloxy)-2-hydroxypropyl)piperidine | Cardiovascular (e.g., Beta-blockers) |

| Amine (R₂NH) | 1-(3-(Dialkylamino)-2-hydroxypropyl)piperidine | CNS disorders, Antimicrobials |

| Thiol (R-SH) | 1-(2-Hydroxy-3-(alkylthio)propyl)piperidine | Antiviral, Enzyme inhibitors |

| Carboxylic Acid (R-COOH) | 3-(Piperidin-1-yl)-2-hydroxypropyl carboxylate | Prodrugs, Metabolic disorders |

Exploration of Novel Molecular Entities for Biological Activity

Beyond refining existing drug scaffolds, this compound is a key starting material for the discovery of entirely new molecular entities with potential biological activity. researchgate.net The field of drug discovery continuously seeks novel structures to overcome challenges like drug resistance and to identify new therapeutic targets. nih.gov The unique combination of the established piperidine pharmacophore and the versatile epoxide handle in this compound allows for the creation of diverse and previously unexplored chemical structures. asianpubs.org

Research efforts often involve multi-component reactions or sequential additions starting with this compound to build molecular complexity rapidly. For example, the epoxide can be opened by a nucleophile, and the resulting secondary alcohol can then be further functionalized through esterification, etherification, or oxidation, leading to a wide range of derivatives from a single precursor. researchgate.net These derivatives are then subjected to high-throughput screening against various biological targets, such as enzymes, receptors, or whole cells (e.g., bacteria, fungi, cancer cell lines).

A study might involve reacting this compound with a series of heterocyclic amines to explore potential antimicrobial or antitubercular activities. nih.gov The resulting amino alcohol derivatives are then tested to determine their minimum inhibitory concentration (MIC) against various pathogens. Such studies have revealed that the nature of the substituent introduced via the epoxide ring-opening, combined with the piperidine core, can significantly influence both the potency and spectrum of biological activity. dndi.orgresearchgate.net

The following table presents hypothetical data from a discovery screening campaign, illustrating how derivatives of this compound can be synthesized and evaluated for novel biological activity, in this case, enzyme inhibition.

| Compound ID | Structure (Derived from this compound) | Target Enzyme | Inhibitory Activity (IC₅₀, µM) |

|---|---|---|---|

| EXP-001 | 1-(2-Hydroxy-3-(4-nitrophenoxy)propyl)piperidine | Acetylcholinesterase | 15.2 |

| EXP-002 | 1-(2-Hydroxy-3-(indol-1-yl)propyl)piperidine | Monoamine Oxidase B | 8.7 |

| EXP-003 | 1-(3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl)piperidine | Butyrylcholinesterase | 22.5 |

| EXP-004 | 1-(2-Hydroxy-3-(naphthalen-2-ylthio)propyl)piperidine | Lipoxygenase | 5.1 |

Through such exploratory synthesis and screening, this compound serves as a valuable launchpad for identifying lead compounds that, while not yet optimized drugs, demonstrate promising biological effects worthy of further investigation in drug discovery programs. researchgate.net

Mechanistic Insights into Biological Interactions of 1 Oxiran 2 Ylmethyl Piperidine and Its Derivatives

Interactions with Biological Macromolecules

The biological activity of 1-(oxiran-2-ylmethyl)piperidine and related compounds is fundamentally linked to the chemical reactivity of the strained three-membered epoxide ring. This electrophilic moiety is susceptible to attack by various nucleophiles present in biological systems, leading to covalent modification of macromolecules and subsequent modulation of their function.

The epoxide group is a potent electrophile due to significant ring strain. masterorganicchemistry.com This inherent reactivity allows it to form stable covalent bonds with nucleophilic functional groups found in the side chains of amino acid residues within proteins. This process, known as nucleophilic ring-opening, is a key mechanism through which epoxide-containing compounds exert their biological effects. researchgate.netrsc.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the two carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-substituted amino alcohol. masterorganicchemistry.com

The primary nucleophilic sites on proteins available for reaction with the epoxide of this compound include:

Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile.

Histidine: The imidazole (B134444) ring of histidine can act as a nucleophile.

Lysine (B10760008): The primary amine (-NH2) in the side chain of lysine is a potent nucleophile.

Aspartate and Glutamate (B1630785): The carboxylate groups (-COO⁻) of these acidic amino acids can also act as nucleophiles.

Tyrosine: The hydroxyl group (-OH) of tyrosine can be a potential nucleophile.

The regioselectivity of the nucleophilic attack—whether it occurs at the more or less substituted carbon of the epoxide—can be influenced by both steric and electronic factors of the substrate and the specific environment within the protein's active site. rsc.org In the case of this compound, attack at the less-hindered terminal carbon of the oxirane ring is generally favored. masterorganicchemistry.com This covalent modification can irreversibly alter the three-dimensional structure of the protein, leading to inhibition or altered function.

Table 1: Potential Nucleophilic Amino Acid Residues for Epoxide Adduction

| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage |

| Cysteine | Thiol (-SH) | Thioether |

| Histidine | Imidazole Nitrogen | Alkylated Imidazole |

| Lysine | Epsilon-amino (-NH₂) | Secondary Amine |

| Aspartate | Carboxylate (-COO⁻) | Ester |

| Glutamate | Carboxylate (-COO⁻) | Ester |

The ability of the epoxide moiety to form covalent bonds is a powerful tool in drug design, enabling the creation of highly potent and specific inhibitors. nih.gov By incorporating the this compound scaffold into a larger molecule designed to have an affinity for a specific enzyme or receptor, researchers can develop irreversible inhibitors. These inhibitors first bind to the target site non-covalently and then undergo the covalent ring-opening reaction with a nearby nucleophilic residue, permanently deactivating the protein.

This strategy has been successfully applied in the development of inhibitors for various enzyme classes, such as epoxide hydrolases and proteases. nih.gov The piperidine (B6355638) ring itself is a common structural motif in many pharmacologically active compounds, often contributing to favorable binding interactions within protein pockets and improving physicochemical properties. mdpi.comunisi.it

Computational Approaches to Biological Target Prediction

The advancement of computational chemistry has provided powerful tools for predicting the biological targets of novel compounds and understanding their interactions at a molecular level, saving significant time and resources in the drug discovery process. clinmedkaz.orgduke.edu

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding modes of piperidine-containing ligands. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on scoring functions. For piperidine derivatives targeting receptors like the sigma-1 receptor (S1R), docking studies can reveal key interactions, such as salt bridges between the protonated piperidine nitrogen and acidic residues like glutamate (Glu) and aspartate (Asp) in the binding pocket. nih.gov

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of the ligand and protein over time. researchgate.net These simulations can reveal the stability of binding poses predicted by docking and highlight the crucial amino acid residues that contribute most to the binding energy. nih.govresearchgate.net For example, MD simulations have shown that piperidine derivatives can form stable hydrophobic interactions within the catalytic pocket of kinases or lipophilic pockets of other receptors. mdpi.comresearchgate.net This detailed understanding of ligand-target interactions is crucial for the structure-based design and optimization of more potent and selective drug candidates.

Table 2: Illustrative Example of Predicted Interactions for a Piperidine Ligand in a Receptor Binding Site

| Interacting Residue (Example) | Interaction Type | Ligand Moiety Involved | Predicted Contribution |

| Glu172 | Salt Bridge | Piperidine Nitrogen | High (Stabilizing) |

| Asp126 | Hydrogen Bond | Piperidine Nitrogen | Moderate (Stabilizing) |

| Phe107 | π–cation | Piperidine Nitrogen | Moderate (Stabilizing) |

| Leu105, Leu182, Ala185 | Hydrophobic | Piperidine Ring | High (Stabilizing) |

This table is illustrative and based on common interactions reported for piperidine derivatives in protein binding sites. nih.govresearchgate.net

Beyond modeling interactions with known targets, computational tools can also predict the likely biological activities of novel compounds. One such approach is the Prediction of Activity Spectra for Substances (PASS) online tool. clinmedkaz.orgclinmedkaz.org PASS analysis compares the structure of a novel compound against a large database of substances with experimentally validated biological activities. clinmedkaz.org Based on structural similarities, the tool generates a probable activity spectrum, expressed as a list of potential biological effects with corresponding probability scores (Pa for "probably active" and Pi for "probably inactive").

For a novel piperidine-epoxide conjugate, a PASS prediction could suggest a wide range of potential pharmacological effects, such as the ability to affect various enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org This information is invaluable for prioritizing compounds for further preclinical testing and for identifying potential new therapeutic applications or off-target effects. clinmedkaz.org For instance, predictions might indicate potential as an anticancer agent, a central nervous system modulator, or an antimicrobial agent, thereby guiding the direction of subsequent in vitro and in vivo studies. clinmedkaz.org

Table 3: Hypothetical PASS Prediction for a Novel this compound Derivative

| Predicted Biological Activity | Pa (Probably Active) Score |

| Antineoplastic | 0.650 |

| Monoamine oxidase B inhibitor | 0.588 |

| Anesthetic (local) | 0.545 |

| Antiarrhythmic | 0.510 |

| Membrane permeability inhibitor | 0.495 |

| Neurotransmitter uptake inhibitor | 0.480 |

This table represents a hypothetical output to illustrate the type of data generated by PASS analysis, based on reported predictions for other piperidine derivatives. clinmedkaz.orgclinmedkaz.org

Future Research Directions and Emerging Paradigms

Theoretical and Computational Chemistry Studies for Reaction Pathway Optimization

The synthesis of 1-(oxiran-2-ylmethyl)piperidine, a molecule with significant potential in various chemical applications, is increasingly benefiting from the predictive power of theoretical and computational chemistry. These in silico approaches offer a powerful lens to scrutinize reaction mechanisms at a molecular level, paving the way for optimized, efficient, and selective synthetic routes.

A key area of focus for computational studies is the elucidation of the reaction pathway for the formation of this compound from its precursors, typically involving the reaction of piperidine (B6355638) with an epoxide-containing molecule. Density Functional Theory (DFT) has emerged as a particularly valuable tool for this purpose. nih.govrsc.org DFT calculations can be employed to model the transition states and intermediates involved in the nucleophilic ring-opening of the epoxide by piperidine. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For instance, computational models can predict the regioselectivity of the epoxide ring-opening, a critical factor when using substituted epoxides. These calculations can help determine whether the nucleophilic attack of the piperidine nitrogen will occur at the more or less sterically hindered carbon of the oxirane ring under different catalytic conditions (acidic or basic). researchgate.net This predictive capability is crucial for designing reactions that yield the desired isomer with high selectivity, minimizing the need for extensive experimental screening.

Furthermore, computational studies can investigate the role of solvents and catalysts in the reaction. By explicitly including solvent molecules in the calculations or using implicit solvent models, researchers can understand how the reaction environment influences the stability of intermediates and transition states. This insight is vital for selecting the optimal solvent to maximize reaction rates and yields. Similarly, the interaction of catalysts with the reactants can be modeled to understand their mechanism of action and to design more effective catalysts.

Isodesmic reactions, a computational technique, can be used to predict the heats of formation of this compound and related derivatives with a high degree of accuracy. nih.gov This thermochemical data is essential for assessing the energetic feasibility of different synthetic routes and for understanding the stability of the target molecule.

The table below summarizes key parameters that can be investigated using computational chemistry to optimize the synthesis of this compound.

| Parameter | Computational Method | Significance for Optimization |

| Transition State Geometries | DFT, ab initio methods | Elucidates the structure of the highest energy point along the reaction coordinate, providing insight into the reaction mechanism. |

| Activation Energies | DFT, CCSD(T) | Predicts the kinetic feasibility of a reaction pathway; lower activation energy indicates a faster reaction. |

| Reaction Enthalpies | DFT, Isodesmic Reactions | Determines the overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

| Regioselectivity | DFT, Transition State Analysis | Predicts the preferred site of nucleophilic attack on the epoxide ring, guiding the synthesis towards the desired isomer. |

| Solvent Effects | Implicit/Explicit Solvent Models | Assesses the influence of the reaction medium on reaction rates and equilibria, aiding in solvent selection. |

| Catalyst-Substrate Interactions | Molecular Docking, DFT | Models how catalysts bind to reactants and facilitate the reaction, enabling the design of more efficient catalysts. |

By leveraging these computational tools, chemists can gain a detailed and predictive understanding of the reaction pathways leading to this compound. This knowledge is instrumental in optimizing reaction conditions, improving yields and selectivity, and ultimately designing more efficient and sustainable synthetic processes.

Sustainable Synthesis and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of piperidine derivatives, including this compound, to minimize environmental impact and enhance the sustainability of chemical processes. nih.govrasayanjournal.co.in These approaches focus on the use of renewable resources, the reduction of waste, and the development of more energy-efficient and safer reaction protocols. nih.govnih.gov

One of the key strategies in the green synthesis of piperidine-containing compounds is the use of biocatalysis. chemistryviews.orgnih.gov Enzymes, such as lipases and hydroxylases, can be employed to carry out specific transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov For instance, immobilized lipases have been successfully used in the multicomponent synthesis of piperidine derivatives, offering the advantage of catalyst reusability and simplified product purification. rsc.org The use of whole-cell biocatalysts can also be advantageous as they can regenerate necessary cofactors in situ, although mass transfer limitations across the cell membrane can sometimes be a challenge. ethz.ch Research into engineered enzymes with tailored substrate specificities could open up new biocatalytic routes for the efficient production of this compound. chemistryviews.org

Another important aspect of green chemistry is the use of alternative and more environmentally benign reaction media. Water-mediated synthesis has been explored for the preparation of some piperidine derivatives, offering a safe and abundant solvent alternative to volatile organic compounds. nih.gov The use of solvent-free reaction conditions, where the reactants themselves act as the reaction medium, is another promising approach to reduce waste and simplify work-up procedures. mdpi.com

The following table summarizes various green chemistry approaches and their potential benefits for the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |

| Biocatalysis | Use of enzymes or whole microorganisms as catalysts. nih.govnih.gov | High selectivity, mild reaction conditions, reduced byproducts, potential for using renewable feedstocks. chemistryviews.orgnih.gov |

| Water-Mediated Synthesis | Using water as the reaction solvent. nih.gov | Environmentally benign, safe, abundant, and inexpensive solvent. |

| Solvent-Free Reactions | Reactions conducted without a solvent. mdpi.com | Reduced waste, simplified purification, lower environmental impact. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. nih.govmdpi.com | Faster reaction rates, higher yields, improved energy efficiency, reduced side reactions. researchgate.net |

| One-Pot Synthesis | Performing multiple reaction steps in a single reaction vessel. | Reduced solvent usage, less waste, improved time and resource efficiency. |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form the product. rasayanjournal.co.inrsc.org | High atom economy, operational simplicity, and convergence. |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, economically viable, and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.

Advanced Analytical and Spectroscopic Characterization for Reaction Monitoring

The efficient synthesis of this compound relies heavily on the ability to accurately monitor the progress of the reaction in real-time. Advanced analytical and spectroscopic techniques provide the necessary tools for in-situ reaction monitoring, enabling precise control over reaction parameters and ensuring optimal product yield and purity. spectroscopyonline.com

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are particularly powerful for tracking the conversion of reactants to products without the need for sample withdrawal. spectroscopyonline.commt.comresearchgate.net These techniques can provide real-time information on the concentration of key species in the reaction mixture. For the synthesis of this compound, which typically involves the reaction of an amine with an epoxide, FTIR spectroscopy can be used to monitor the disappearance of the characteristic epoxide ring vibration and the appearance of new bands corresponding to the hydroxyl group and the C-N bond of the product. researchgate.net This allows for the determination of reaction kinetics and the identification of the reaction endpoint. mt.com

Raman spectroscopy offers a complementary approach, particularly for reactions in aqueous media, as the Raman signal of water is weak. It can provide direct information on the chemical bonds involved in the reaction and can be used to follow the curing process of epoxy resins, a reaction analogous to the formation of this compound. researchgate.net

In addition to vibrational spectroscopy, other analytical techniques can be employed for reaction monitoring. For instance, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the reactants, intermediates, and products as the reaction progresses. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used for offline analysis of reaction aliquots to quantify the concentration of different components with high accuracy.

The choice of the most suitable analytical technique depends on the specific reaction conditions, such as the solvent, temperature, and pressure. The table below provides an overview of advanced analytical techniques and their applicability to monitoring the synthesis of this compound.

| Analytical Technique | Information Provided | Advantages for Reaction Monitoring |

| In-situ FTIR Spectroscopy | Real-time concentration of functional groups (e.g., epoxide, hydroxyl). mt.com | Non-invasive, provides kinetic data, helps identify reaction endpoint. spectroscopyonline.com |

| In-situ Raman Spectroscopy | Real-time information on chemical bond vibrations. researchgate.net | Complementary to FTIR, suitable for aqueous systems, provides structural information. |

| In-situ NMR Spectroscopy | Detailed structural information of all species in solution. | Provides unambiguous identification of reactants, intermediates, and products. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction components. | High sensitivity and resolution for complex mixtures (offline analysis). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Useful for analyzing starting materials and potential volatile byproducts (offline analysis). |

By implementing these advanced analytical and spectroscopic methods, researchers and process chemists can gain a deeper understanding of the reaction dynamics involved in the synthesis of this compound. This knowledge is crucial for optimizing reaction conditions, ensuring consistent product quality, and facilitating the scale-up of the process from the laboratory to an industrial setting. mt.com

Q & A

Q. Advanced

- Toxicity profiling : In vitro assays (e.g., Ames test or cytotoxicity screens, as in ) assess mutagenic potential.

- Derivatization : Introducing electron-withdrawing groups (e.g., fluorine) reduces epoxide reactivity and associated hazards .

- Environmental controls : Neutralization of waste using aqueous NaHSO₃ to cleave epoxide rings prior to disposal .

How do computational models aid in predicting the reactivity of this compound in catalytic systems?

Advanced

DFT or MD simulations model interactions between the epoxide moiety and catalytic sites. For example:

- Electrophilic activation : Coordination of the oxirane oxygen to Lewis acids (e.g., Cu²⁺ in ) lowers transition-state energy for ring-opening.

- Solvent effects : COSMO-RS calculations predict solvation free energies to optimize reaction media (e.g., polar aprotic vs. protic solvents) .

- Transition-state analogs : Docking studies with enzymes (e.g., epoxide hydrolases) identify steric clashes or favorable H-bonding interactions .

What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

Advanced

Discrepancies often arise from assay variability or impurity profiles. Strategies include:

- Batch reproducibility : HPLC-MS purity checks (≥99%, as in ) ensure consistent biological data.

- Target engagement studies : Radioligand binding assays (e.g., for opioid receptor analogs in ) confirm direct interactions vs. off-target effects.

- Meta-analysis : Cross-referencing datasets from diverse sources (e.g., PubChem, CCDC) to identify structure-activity trends .

How can the piperidine-epoxide scaffold be functionalized for applications in drug discovery or materials science?

Basic

Common functionalizations include:

Q. Advanced

- Click chemistry : Azide-alkyne cycloadditions on epoxide-opened intermediates create triazole-linked conjugates for targeted delivery .

- Polymerization : Anionic ring-opening polymerization (AROP) of epoxide groups yields polyether-piperidine copolymers for stimuli-responsive materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。